2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-QUINOLINECARBOXAMIDE
Overview
Description
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-QUINOLINECARBOXAMIDE is a complex heterocyclic compound that features a quinoline core substituted with pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-QUINOLINECARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of Pyrazole Rings: Pyrazoles can be synthesized via cycloaddition reactions involving hydrazines and 1,3-diketones.
Quinoline Synthesis: The quinoline core can be constructed using methods such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or quinoline rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding alcohols .
Scientific Research Applications
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways and targets depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- **2-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-QUINOLINECARBOXAMIDE
- **2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,3,5,6-TRIFLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-QUINOLINECARBOXAMIDE
Uniqueness
The uniqueness of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-QUINOLINECARBOXAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the tetrafluorobenzyl group, for example, may enhance its binding affinity to certain targets compared to similar compounds .
Properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-N-[1-[(2,3,5,6-tetrafluorophenyl)methyl]pyrazol-3-yl]quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F4N6O/c1-2-34-12-14(11-30-34)21-9-16(15-5-3-4-6-20(15)31-21)25(36)32-22-7-8-35(33-22)13-17-23(28)18(26)10-19(27)24(17)29/h3-12H,2,13H2,1H3,(H,32,33,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYINILNJJIGNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN(C=C4)CC5=C(C(=CC(=C5F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F4N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.